

# tert-Butyl (5-methoxy-2-nitrophenyl)carbamate structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *tert-Butyl (5-methoxy-2-nitrophenyl)carbamate*

Cat. No.: *B153054*

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## An In-depth Technical Guide to **tert-Butyl (5-methoxy-2-nitrophenyl)carbamate**

This technical guide provides a comprehensive overview of **tert-Butyl (5-methoxy-2-nitrophenyl)carbamate**, a key intermediate in organic and medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its structure, properties, synthesis, and applications.

## Chemical Structure and Identifiers

**tert-Butyl (5-methoxy-2-nitrophenyl)carbamate** is an aromatic nitro compound featuring a Boc-protected amine and a methoxy substituent on the phenyl ring. The spatial arrangement of these functional groups makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Chemical Identifiers

| Identifier        | Value  |
|-------------------|--|
| CAS Number        | 185428-55-1[1]   |
| IUPAC Name        | tert-butyl N-(5-methoxy-2-nitrophenyl)carbamate  |
| Molecular Formula | C12H16N2O5[1]  |
| Synonyms          | 2-(Boc-amino)-4-methoxy-1-nitrobenzene, (5-Methoxy-2-nitro-phenyl)-carbamic acid tert-butyl ester[1] |
| InChIKey          | IGYXAKCOMRSREX-UHFFFAOYSA-N[1]   |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)O |

## Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction setup, and purification. The following table summarizes its key quantitative data.

Table 2: Physicochemical Data

| Property         | Value                             |
|------------------|-----------------------------------|
| Molecular Weight | 268.27 g/mol [1]                  |
| Exact Mass       | 268.10592162 Da[1]                |
| Appearance       | Not specified in provided results |
| Melting Point    | Not specified in provided results |
| Boiling Point    | Not specified in provided results |

| Solubility | Not specified in provided results |

Note: Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **tert-Butyl (5-methoxy-2-nitrophenyl)carbamate** were not available in the consulted resources.

Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

## Synthesis Protocol

This compound is typically synthesized via the protection of the amino group of the corresponding aniline with a tert-butoxycarbonyl (Boc) group. A general procedure involves the reaction of 5-methoxy-2-nitroaniline with di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ). While a specific paper detailing this exact transformation was not found, a related synthesis starting from 4-fluoro-2-methoxy-5-nitroaniline involves an acylation step to introduce the Boc group[2][3].

## Experimental Protocol: Synthesis via Boc-Protection

Objective: To synthesize **tert-Butyl (5-methoxy-2-nitrophenyl)carbamate** from 5-methoxy-2-nitroaniline.

Materials:

- 5-methoxy-2-nitroaniline
- Di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ )
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

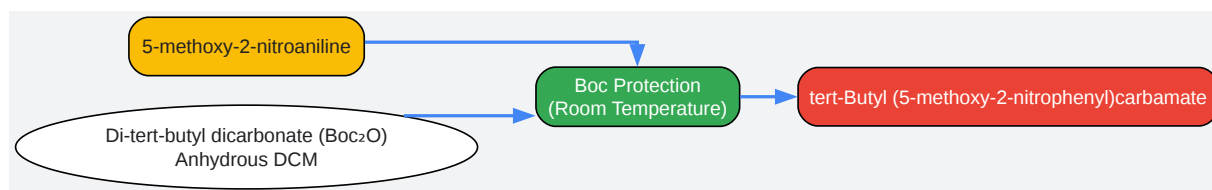
Equipment:

- Round-bottom flask with a magnetic stir bar
- Dropping funnel
- Inert atmosphere setup (Nitrogen or Argon)

- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere, dissolve 5-methoxy-2-nitroaniline (1.0 equivalent) in anhydrous DCM.
- **Reagent Addition:** Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution. If desired, a catalytic amount of DMAP (0.1 equivalents) can be added to accelerate the reaction.
- **Reaction:** Stir the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting aniline.
- **Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure.
- **Purification:** Redissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated  $\text{NaHCO}_3$  solution and brine.
- **Drying and Concentration:** Dry the organic phase over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- **Final Purification:** If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.



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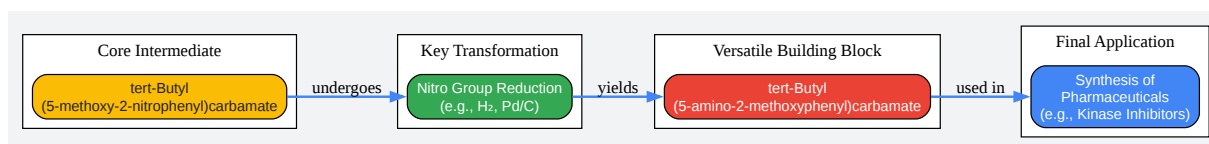
Figure 1. Synthesis workflow for **tert-Butyl (5-methoxy-2-nitrophenyl)carbamate**.

## Applications in Research and Development

**tert-Butyl (5-methoxy-2-nitrophenyl)carbamate** serves primarily as a synthetic intermediate in the pharmaceutical industry[4]. Its structure contains two key functional groups that can be selectively modified.

- **Boc-Protected Amine:** The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. It is stable under a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free amine.
- **Nitro Group:** The nitro group can be readily reduced to an amino group, typically using catalytic hydrogenation (e.g., H<sub>2</sub>/Pd-C) or reducing agents like iron (Fe) or tin(II) chloride (SnCl<sub>2</sub>).

This dual functionality allows for sequential chemical transformations. The most common application involves the reduction of the nitro group to form tert-butyl (5-amino-2-methoxyphenyl)carbamate[5]. This resulting diamine precursor is a valuable building block for synthesizing heterocyclic compounds and other complex target molecules, including kinase inhibitors for cancer therapy.



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Figure 2. Role as an intermediate in pharmaceutical synthesis.

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## References

- 1. [echemi.com](https://www.echemi.com) [[echemi.com](https://www.echemi.com)]
- 2. [atlantispress.com](https://www.atlantispress.com) [[atlantispress.com](https://www.atlantispress.com)]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 4. [tert-Butyl \(5-methoxy-2-nitrophenyl\)carbamate](https://www.myskinrecipes.com) [[myskinrecipes.com](https://www.myskinrecipes.com)]
- 5. [tert-butyl N-\(5-amino-2-methoxyphenyl\)carbamate](https://pubchem.ncbi.nlm.nih.gov) | C<sub>12</sub>H<sub>18</sub>N<sub>2</sub>O<sub>3</sub> | CID 22344747 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [tert-Butyl (5-methoxy-2-nitrophenyl)carbamate structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153054#tert-butyl-5-methoxy-2-nitrophenyl-carbamate-structure>]

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